5-chloro-2-methoxy-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
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Description
Synthesis Analysis
This compound has been reported as an intermediate in the synthesis of glyburide , a medication used to treat type 2 diabetes. The specific synthetic route leading to its formation may involve various steps, including condensation reactions, amide bond formation, and sulfonamide incorporation .
Molecular Structure Analysis
The molecular structure of 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide consists of a benzene ring with several functional groups attached. The key features include a chloro substituent, a methoxy group, and a sulfonamide moiety. The phenyl ring is connected to the pyrimidine-based system via an amide linkage .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, potential transformations could include hydrolysis, amidation, and substitution reactions. Investigating its reactivity with various reagents and conditions would provide further insights .
Mechanism of Action
The precise mechanism of action for 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide would depend on its biological context. Given its structural features, it might interact with enzymes, receptors, or other biomolecules relevant to its therapeutic application .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-13-25-20-17(7-4-10-24-20)22(29)27(13)16-6-3-5-15(12-16)26-21(28)18-11-14(23)8-9-19(18)30-2/h3-12H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGJFDDIGAUBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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